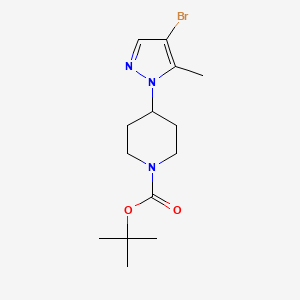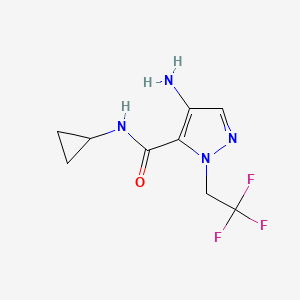
4-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide, also known as TFP, is a chemical compound that has gained significant attention in the field of scientific research. TFP is a potent inhibitor of the enzyme cGAS, which plays a crucial role in the immune response to viral infections and cancer.
Mécanisme D'action
The mechanism of action of 4-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide involves the inhibition of the cGAS-STING pathway. 4-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide binds to the active site of cGAS, preventing the binding of DNA and inhibiting the formation of the cGAMP-STING complex. This, in turn, prevents the activation of the STING pathway and the subsequent immune response.
Effets Biochimiques Et Physiologiques
4-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has been shown to have several biochemical and physiological effects. 4-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has been shown to inhibit the production of interferons and cytokines, which are crucial components of the immune response to viral infections. 4-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has also been shown to inhibit the activation of the NF-κB pathway, which is a crucial pathway in the immune response to inflammation. 4-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has been shown to have no significant toxicity in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
4-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has several advantages for lab experiments. 4-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide is a potent and specific inhibitor of the cGAS-STING pathway, making it an ideal tool for studying the role of this pathway in viral infections and cancer. 4-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has also been shown to have no significant toxicity in vitro and in vivo, making it a safe tool for use in lab experiments. However, 4-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has some limitations for lab experiments. 4-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide is a relatively new compound, and its long-term effects are not yet known. 4-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide is also a potent inhibitor of the cGAS-STING pathway, which may lead to off-target effects in other pathways.
Orientations Futures
There are several future directions for the study of 4-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide. One future direction is to study the long-term effects of 4-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide in vivo. Another future direction is to study the effects of 4-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide on other pathways in the immune response. Additionally, the development of more potent and specific inhibitors of the cGAS-STING pathway may lead to new therapeutic options for the treatment of viral infections and cancer.
Méthodes De Synthèse
4-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis process of 4-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide is complex and involves several steps, including the reaction of 4-chloro-1H-pyrazole-5-carboxamide with cyclopropylamine, followed by the reaction of the resulting product with 2,2,2-trifluoroethyl isocyanate. The final product is purified using column chromatography to obtain pure 4-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide.
Applications De Recherche Scientifique
4-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has been extensively studied in the field of scientific research due to its potential therapeutic applications. 4-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has been shown to inhibit the cGAS-STING pathway, which is a crucial pathway in the immune response to viral infections and cancer. 4-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has been shown to be effective in inhibiting the replication of several viruses, including herpes simplex virus, human cytomegalovirus, and hepatitis B virus. 4-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has also been shown to have anti-tumor activity in several cancer cell lines.
Propriétés
IUPAC Name |
4-amino-N-cyclopropyl-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N4O/c10-9(11,12)4-16-7(6(13)3-14-16)8(17)15-5-1-2-5/h3,5H,1-2,4,13H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSWUVXJSOUZGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=NN2CC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

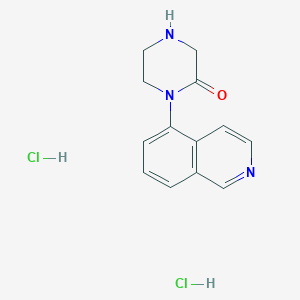
![Ethyl 2-(1,7-dimethyl-2,4-dioxo-8-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]pu rin-3-yl)acetate](/img/structure/B2617148.png)
![N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2617150.png)
![3-[[4-(Furan-2-ylmethyl)-5-piperidin-1-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-4-methoxybenzaldehyde](/img/structure/B2617152.png)
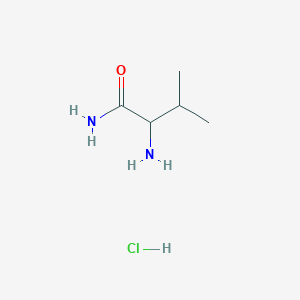
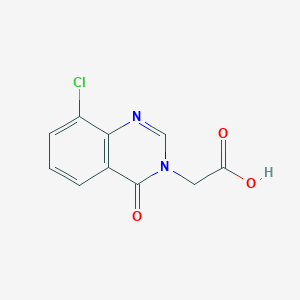
![1-[(3-Fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B2617159.png)
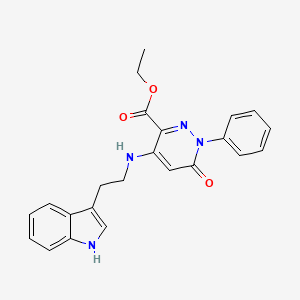
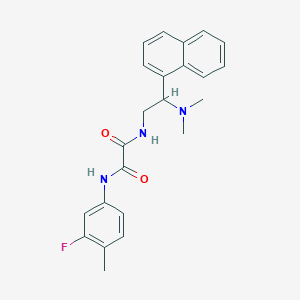
![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-[(3-methoxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2617163.png)
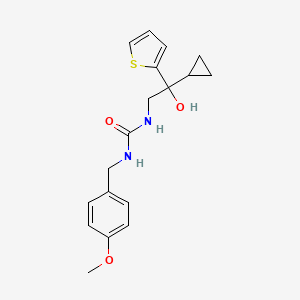
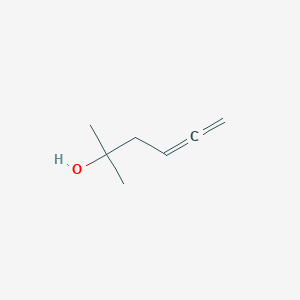
![3-Cyclobutyl-6-[4-(pyridin-3-ylmethyl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2617167.png)
